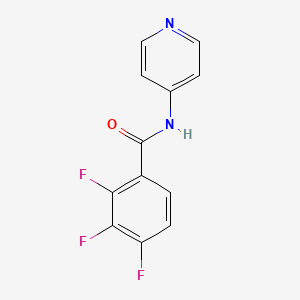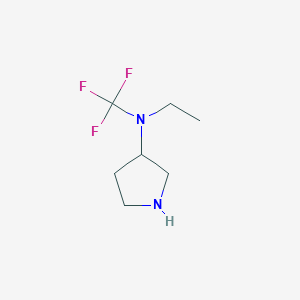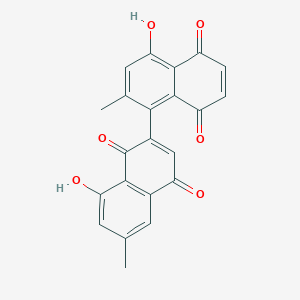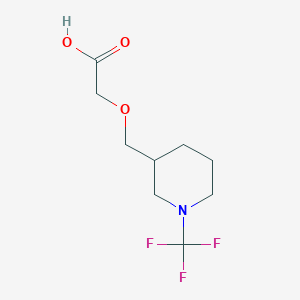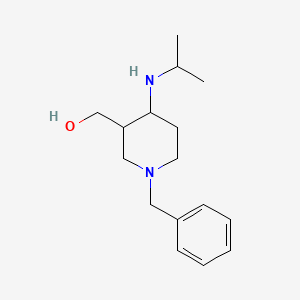
(2-(Pyridin-2-yl)cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Pyridin-2-yl)cyclopropyl)methanol is an organic compound with the molecular formula C9H11NO It features a cyclopropyl group attached to a pyridine ring, with a methanol group attached to the cyclopropyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pyridin-2-yl)cyclopropyl)methanol typically involves the cyclopropanation of a pyridine derivative followed by the introduction of a methanol group. One common method involves the reaction of pyridine with a cyclopropyl halide in the presence of a strong base to form the cyclopropylpyridine intermediate. This intermediate is then subjected to reduction conditions to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
(2-(Pyridin-2-yl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridin-2-yl-cyclopropyl ketone or aldehyde.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the methanol group.
科学的研究の応用
(2-(Pyridin-2-yl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2-(Pyridin-2-yl)cyclopropyl)methanol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl group can induce conformational changes in the target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2-(Pyridin-2-yl)cyclopropyl)amine: Similar structure but with an amine group instead of methanol.
(2-(Pyridin-2-yl)cyclopropyl)ketone: Similar structure but with a ketone group instead of methanol.
(2-(Pyridin-2-yl)cyclopropyl)aldehyde: Similar structure but with an aldehyde group instead of methanol.
Uniqueness
(2-(Pyridin-2-yl)cyclopropyl)methanol is unique due to the presence of the methanol group, which imparts different chemical reactivity and biological activity compared to its analogs
特性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
(2-pyridin-2-ylcyclopropyl)methanol |
InChI |
InChI=1S/C9H11NO/c11-6-7-5-8(7)9-3-1-2-4-10-9/h1-4,7-8,11H,5-6H2 |
InChIキー |
OZAIQIDAQLXGRU-UHFFFAOYSA-N |
正規SMILES |
C1C(C1C2=CC=CC=N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


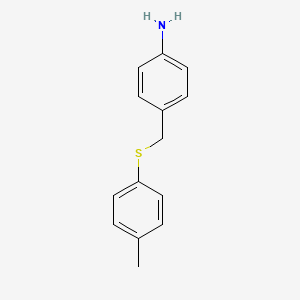

![1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13961136.png)


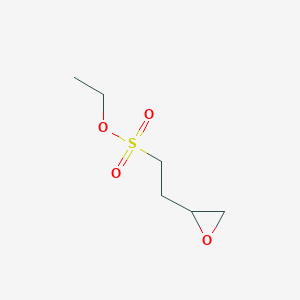
![2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide](/img/structure/B13961170.png)
